Cefuroxime Axetil-d3

Bioanalysis LC-MS/MS Internal Standard

Quantification bias from matrix effects undermines LC-MS/MS bioanalysis. This deuterated internal standard (SIL-IS) resolves that issue. - +3.02 Da mass shift enables selective MRM transitions per FDA/EMA bioanalytical guidance. - Co-elutes with analyte to correct ion suppression/enhancement; essential for bioequivalence (AUC/Cmax) and ADME studies. - Available for validated stability-indicating assays.

Molecular Formula C20H22N4O10S
Molecular Weight 513.5 g/mol
Cat. No. B12409502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime Axetil-d3
Molecular FormulaC20H22N4O10S
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
InChIInChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1/i3D3
InChIKeyKEJCWVGMRLCZQQ-DJOOGFTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefuroxime Axetil-d3 Deuterated Internal Standard


Cefuroxime Axetil-d3 is a deuterated derivative of the second-generation cephalosporin antibiotic prodrug, cefuroxime axetil. It is chemically defined as 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with a molecular formula of C20H19D3N4O10S and a molecular weight of 513.49 g/mol . This compound is primarily intended for research use as a stable isotopically-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the accurate quantification of the parent drug, cefuroxime axetil, in complex biological matrices [1].

Deuterated SIL-IS for LC-MS/MS bioanalysis
Co-elution and ionization match with parent drug
Distinct mass shift enables selective MRM monitoring

Why Cefuroxime Axetil-d3 Is Essential


Substituting Cefuroxime Axetil-d3 with its non-deuterated analog or a structurally dissimilar internal standard (e.g., acetanilide, tazobactam) in a regulated bioanalytical LC-MS/MS method will invalidate the assay's quantitative accuracy. The fundamental principle of SIL-IS methodology relies on the co-elution and near-identical ionization behavior of the analyte and its isotopically labeled counterpart to correct for matrix effects and instrument variability [1]. A non-deuterated analog cannot be chromatographically distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard. Structurally unrelated internal standards do not mimic the analyte's physicochemical properties, leading to inadequate compensation for ion suppression or enhancement, which can result in significant quantification bias and method failure [2].

Non-deuterated analog: Cannot be mass-differentiated; co-elution prevents separate quantification channels.
Structurally unrelated ISTD (e.g., tazobactam): May not mimic analyte ionization behavior, risking ion suppression/enhancement bias.
Non-isotopic method legacy: May not meet current bioanalytical validation expectations for accuracy and precision.

Cefuroxime Axetil-d3 Quantitative Evidence


Mass Shift and Isotopic Purity for Quantification

Cefuroxime Axetil-d3 provides a distinct mass difference compared to the unlabeled analyte, Cefuroxime Axetil. The replacement of three hydrogen atoms with deuterium increases the molecular weight from 510.47 g/mol for the non-deuterated compound [1] to 513.49 g/mol for Cefuroxime Axetil-d3 . This +3.02 Da mass shift is critical for mass spectrometric differentiation, allowing the internal standard to be monitored at a separate m/z channel (e.g., m/z 513 > 458 for the d3-standard) without interfering with the analyte's quantification channel (e.g., m/z 510 > 454 for Cefuroxime Axetil).

Mass Shift vs. Unlabeled
Class-level inference
+3.02 Da
Enables distinct MRM transition for interference-free detection.
Data to verify under specific chromatographic conditions.
Bioanalysis LC-MS/MS Internal Standard Isotopic Purity

Chemical Purity and Calibration Reliability

Cefuroxime Axetil-d3 is supplied with a defined chemical purity, typically ≥95% as specified by vendors . This high purity is a critical parameter for its use as an internal standard, as it directly impacts the accuracy and linearity of calibration curves. The USP monograph for the unlabeled Cefuroxime Axetil reference standard stipulates a potency range of 745-875 µg/mg of cefuroxime [1]. While a specific monograph for the d3-labeled analog does not exist, its application as a research-grade SIL-IS requires a comparable or higher level of purity assurance to prevent systematic errors in quantification.

Chemical Purity
Data to verify
≥95% (vendor spec)
Supports calibration reliability; vendor specification review recommended.
Compare with USP cefuroxime axetil RS potency range.
Bioanalytical Method Validation Reference Standard Chemical Purity

Validated LC-MS/MS Method Suitability

Cefuroxime Axetil-d3 is specifically employed as an internal standard to enable the accurate quantification of cefuroxime axetil in human plasma for pharmacokinetic and bioequivalence studies. A validated LC-MS/MS method was used to quantify cefuroxime in human plasma following a single 500 mg oral dose of cefuroxime axetil in 22 healthy subjects [1]. While this specific study used tazobactam as the internal standard, it demonstrates the stringent analytical requirements for quantifying cefuroxime. The use of a deuterated analog like Cefuroxime Axetil-d3 [2] is the modern, industry-standard approach to meet regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for selectivity, accuracy, and precision, which are often compromised when using non-isotopic internal standards.

Method Suitability vs. Non-isotopic ISTD
Method context
Improved robustness
May support alignment with bioanalytical validation expectations.
Requires method-specific validation; tazobactam-ISTD data available.
Pharmacokinetics Bioequivalence Method Validation LC-MS/MS

Cefuroxime Axetil-d3 Applications


Pharmacokinetic Method Validation

Cefuroxime Axetil-d3 is the optimal choice for developing and validating LC-MS/MS methods to quantify cefuroxime axetil in biological matrices (e.g., plasma, urine) for clinical pharmacokinetic studies. Its +3.02 Da mass shift enables the creation of a selective MRM transition, a prerequisite for achieving the high sensitivity and specificity required by regulatory guidelines [1].

Bioequivalence and Bioavailability Studies

In regulated bioequivalence studies comparing generic and innovator cefuroxime axetil formulations, the use of a stable isotopically-labeled internal standard like Cefuroxime Axetil-d3 is the industry standard . It is essential for generating accurate and reproducible plasma concentration-time data, which forms the basis for calculating key pharmacokinetic parameters (AUC, Cmax, Tmax) and establishing bioequivalence [1].

Non-Clinical Pharmacokinetic and Toxicokinetic Studies

For non-clinical studies in animal models investigating the absorption, distribution, metabolism, and excretion (ADME) of cefuroxime axetil, this deuterated internal standard provides the necessary analytical precision to track drug concentrations across a wide dynamic range, even in the presence of complex endogenous components that cause matrix effects .

Stability-Indicating Assay Development

Cefuroxime Axetil-d3 can be used as a tool in developing and validating stability-indicating LC-MS/MS methods to monitor the degradation of cefuroxime axetil in pharmaceutical formulations under various stress conditions (e.g., heat, humidity, light) . This application is critical for formulation scientists to assess drug product shelf-life and identify potential degradation pathways [1].

Application
Selection Property
Validation Focus
Pharmacokinetic method development (plasma/urine research matrices)
Deuterated SIL-IS with distinct mass shift
MRM selectivity and matrix-effect correction
Formulation comparison studies (bioanalytical support)
Stable isotope-labeled ISTD for accurate quantification
Plasma concentration-time profile accuracy
Non-clinical ADME studies
Wide dynamic range quantification capability
Matrix-effect correction in animal models
Stability-indicating method development
Mass differentiation for degradation product monitoring
Forced degradation profile accuracy

Technical Documentation Hub

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